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Compound of Interest

Compound Name: 2-Amino-6-hydroxybenzoic acid

Cat. No.: B1282457

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
Amino-6-hydroxybenzoic acid (Molecular Formula: C7H7NOs, Molecular Weight: 153.14
g/mol ).[1][2] Due to the limited availability of direct experimental spectra in public databases,
this document focuses on predicted spectroscopic data, supported by established principles
and data from structurally related compounds. The guide also outlines detailed experimental
protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass
Spectrometry (MS) data, intended for researchers, scientists, and professionals in drug
development.

Predicted Spectroscopic Data

The following sections present the anticipated spectroscopic data for 2-Amino-6-
hydroxybenzoic acid. This data is derived from computational predictions and analysis of
similar molecular structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a
molecule.[3][4] For 2-Amino-6-hydroxybenzoic acid, the predicted *H and 3C NMR data in a
common solvent like DMSO-de are summarized below.

Table 1: Predicted *H NMR Spectroscopic Data for 2-Amino-6-hydroxybenzoic Acid
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Chemical Shift (5,
ppm)

Multiplicity

Integration Assignment

Carboxylic Acid (-

~10.0-13.0 Broad Singlet 1H

COOH)

) Phenolic Hydroxyl (-

~8.5-9.5 Broad Singlet 1H

OH)
~7.0-7.2 Triplet 1H Aromatic H
~6.1-6.3 Doublet 1H Aromatic H
~5.9-6.1 Doublet 1H Aromatic H
~45-55 Broad Singlet 2H Amino (-NH2)

Table 2: Predicted 13C NMR Spectroscopic Data for 2-Amino-6-hydroxybenzoic Acid

Chemical Shift (6, ppm)

Assignment

~170.0 Carboxylic Acid Carbon (-COOH)
~158.0 Aromatic Carbon (-C-OH)
~150.0 Aromatic Carbon (-C-NH2)
~132.0 Aromatic Carbon (-CH)

~110.0 Aromatic Carbon (-C-COOH)
~108.0 Aromatic Carbon (-CH)

~102.0 Aromatic Carbon (-CH)

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their

characteristic vibrational frequencies.[5][6][7]

Table 3: Predicted Infrared (IR) Spectroscopy Data for 2-Amino-6-hydroxybenzoic Acid
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Wavenumber (cm~?)

Intensity

Assignment

3400 - 3300 Strong, Broad N-H stretching (Amino group)

O-H stretching (Carboxylic
3300 - 2500 Strong, Very Broad )

acid)

O-H stretching (Phenolic
~3200 Medium, Broad

group)

C=0 stretching (Carboxylic
~1680 Strong )

acid)
1600 - 1450 Medium - Strong C=C stretching (Aromatic ring)
~1580 Medium N-H bending (Amino group)
~1300 Medium C-O stretching (Phenol)

) C-N stretching (Aromatic

1300 - 1200 Medium

amine)

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its

fragments, which helps in determining the molecular weight and elemental composition.[8][9]

[10]

Table 4: Predicted Mass Spectrometry Data for 2-Amino-6-hydroxybenzoic Acid

mlz Relative Intensity (%) Assignment

153 High [M]* (Molecular lon)
136 Moderate [M-OH]™* or [M-NHs]*
108 High [M-COOH]*

91 Moderate [CeHsN]*

80 Moderate [CsHaO]*
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Experimental Protocols

The following are generalized protocols for obtaining spectroscopic data for a solid organic
compound like 2-Amino-6-hydroxybenzoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Protocol

Objective: To determine the molecular structure and connectivity of 2-Amino-6-
hydroxybenzoic acid.

Methodology:
o Sample Preparation: Accurately weigh 5-10 mg of the solid sample.[3]

o Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.qg.,
DMSO-ds, CDCI3) inside an NMR tube.[3] Ensure the sample is fully dissolved; vortexing or
gentle sonication can be used to aid dissolution.

 Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
o Data Acquisition:

o 'H NMR: Acquire a one-dimensional proton spectrum. Typical parameters include a 30-45°
pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
The spectral width should be set to cover the expected range of proton chemical shifts
(typically 0-12 ppm).

o 13C NMR: Acquire a one-dimensional carbon spectrum with proton decoupling. A greater
number of scans will be necessary compared to *H NMR due to the lower natural
abundance of the 13C isotope. The spectral width should be set to encompass the
expected range of carbon chemical shifts (typically 0-200 ppm).

o Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier
transform. Phase and baseline corrections should be performed to obtain the final spectrum.
The chemical shifts should be referenced to an internal standard, typically tetramethylsilane
(TMS) at 0.00 ppm.
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Infrared (IR) Spectroscopy Protocol

Objective: To identify the functional groups present in 2-Amino-6-hydroxybenzoic acid.
Methodology:

o Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is
often preferred as it requires minimal sample preparation. Place a small amount of the solid
sample directly onto the ATR crystal.

 Alternatively, the thin solid film method can be used, where the solid is dissolved in a volatile
solvent, a drop of the solution is placed on a salt plate (e.g., NaCl), and the solvent is
allowed to evaporate.[11]

 Instrumentation: A benchtop Fourier-Transform Infrared (FT-IR) spectrometer equipped with
an ATR accessory is commonly used.

o Data Acquisition:

[e]

First, collect a background spectrum of the empty ATR crystal.

o

Place the sample on the crystal and collect the sample spectrum.

[¢]

The instrument typically scans the mid-infrared range (4000-400 cm™1).

o

To improve the signal-to-noise ratio, 16 to 32 scans are typically co-added.

o Data Processing: The instrument's software will automatically subtract the background
spectrum from the sample spectrum to generate the final absorbance or transmittance
spectrum. The characteristic absorption bands corresponding to the functional groups in the
molecule should then be identified.

Mass Spectrometry (MS) Protocol

Objective: To determine the molecular weight and fragmentation pattern of 2-Amino-6-
hydroxybenzoic acid.

Methodology:
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o Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent
(e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.[12]

e Further dilute this stock solution with the same solvent or a solvent mixture to a final
concentration in the range of 10-100 pg/mL.[12]

« If any solid particles are present, the solution must be filtered before analysis to prevent
blockages in the instrument.[12]

e Instrumentation: A mass spectrometer with a suitable ionization source, such as Electrospray
lonization (ESI) or Electron Impact (El), is used. High-resolution mass spectrometry (HRMS)
can be employed for accurate mass measurements to determine the elemental formula.

o Data Acquisition: The sample solution is introduced into the ion source. In ESI, the sample is
nebulized and ionized to form charged droplets. In El, the sample is vaporized and
bombarded with a high-energy electron beam.[8]

o The resulting ions are then separated by the mass analyzer based on their mass-to-charge
(m/z) ratio and detected.

o Data Processing: The mass spectrum is plotted as relative intensity versus m/z. The
molecular ion peak is identified, and the fragmentation pattern is analyzed to deduce
structural information.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the structural elucidation of an organic
compound using the spectroscopic techniques discussed.
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Spectroscopic Analysis Data Interpretation
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Caption: Workflow for structural elucidation using spectroscopic methods.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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